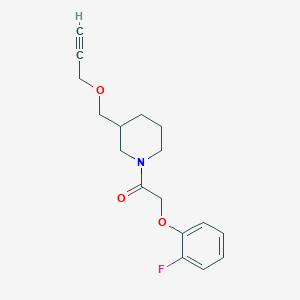
2-(2-Fluorophenoxy)-1-(3-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Fluorophenoxy)-1-(3-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C17H20FNO3 and its molecular weight is 305.349. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(2-Fluorophenoxy)-1-(3-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)ethanone , also known as a novel piperidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological effects, structure-activity relationships, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a fluorophenoxy group and a modified piperidine ring, which are critical for its biological interactions.
Pharmacological Properties
The compound exhibits various pharmacological properties that are being explored in several studies:
- Antidepressant Activity : Initial studies suggest that derivatives of this compound may influence neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation.
- Anticancer Potential : The compound has shown promise in inhibiting the growth of various cancer cell lines. For example, it was tested against SK-BR-3 breast cancer cells and demonstrated significant cytotoxicity at micromolar concentrations, indicating its potential as an anticancer agent .
The biological activity is thought to stem from its ability to interact with specific receptors and enzymes involved in critical signaling pathways:
- Receptor Binding : The fluorophenoxy group enhances binding affinity to certain G-protein coupled receptors (GPCRs), which are pivotal in mediating cellular responses to hormones and neurotransmitters.
- Enzyme Inhibition : The compound's structure suggests it may inhibit enzymes involved in cancer cell proliferation and survival, such as Heat Shock Protein 90 (Hsp90), which is essential for the stability of many oncogenic proteins .
Study 1: Anticancer Activity
In a study examining the growth inhibition of breast cancer cells, the compound was found to significantly reduce cell viability. The results indicated an IC50 value of approximately 15 µM, showcasing its potential as a therapeutic agent against breast cancer .
Study 2: Neuropharmacological Effects
Another investigation into the neuropharmacological effects revealed that the compound could enhance serotonin levels in neuronal cultures. This effect was attributed to the modulation of serotonin reuptake mechanisms, suggesting potential use in treating depression or anxiety disorders .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key findings include:
| Modification | Effect on Activity |
|---|---|
| Fluorine substitution on phenoxy group | Increased receptor affinity |
| Variations in piperidine ring structure | Altered pharmacokinetics and bioavailability |
| Alkyl chain length on side groups | Modulation of lipophilicity affecting cellular uptake |
These modifications have been systematically studied to enhance efficacy while minimizing toxicity.
特性
IUPAC Name |
2-(2-fluorophenoxy)-1-[3-(prop-2-ynoxymethyl)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FNO3/c1-2-10-21-12-14-6-5-9-19(11-14)17(20)13-22-16-8-4-3-7-15(16)18/h1,3-4,7-8,14H,5-6,9-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNKCTSRRFDASBF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCC1CCCN(C1)C(=O)COC2=CC=CC=C2F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














